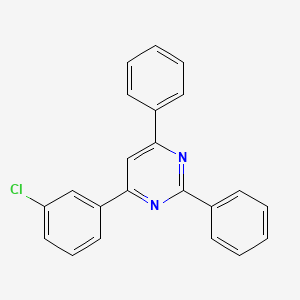

N-(5-(3-(isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reagents, and conditions used in each step of the synthesis .Molecular Structure Analysis

This involves determining the 3D structure of the molecule, often using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including the conditions required for these reactions and the products formed .Physical And Chemical Properties Analysis

This would include properties like melting point, boiling point, solubility, and stability. It could also include spectroscopic properties like UV/Vis, IR, NMR, and mass spectra .Applications De Recherche Scientifique

Chemical Synthesis and Characterization

The synthesis and characterization of compounds containing 1,3,4-oxadiazole and nitrothiophene moieties involve complex chemical reactions, leading to products with potential applications in materials science and chemical research. For instance, the desulfurization of specific isothiazol-imine compounds results in the formation of 1,2,4-oxadiazole derivatives, showcasing the intricate pathways and the role of nitro groups in these reactions (Argilagos et al., 1998). Such synthetic pathways highlight the versatility of these compounds in generating diverse chemical structures.

Anticancer and Antidiabetic Applications

Research on derivatives of 1,3,4-oxadiazole and nitrothiophene has shown promising anticancer and antidiabetic properties. A study on novel dihydropyrimidine derivatives indicated significant in vitro antidiabetic activity, demonstrating the potential of these compounds in medical research beyond their primary applications (Lalpara et al., 2021). Additionally, certain benzamides with 1,3,4-oxadiazole and nitrothiophene groups exhibited moderate to excellent anticancer activity against several cancer cell lines, underscoring their therapeutic potential (Ravinaik et al., 2021).

Antimicrobial and Antitubercular Effects

Compounds featuring 1,3,4-oxadiazole and nitrothiophene groups have also been explored for their antimicrobial and antitubercular activities. For example, a series of 4-oxo-thiazolidine derivatives of 2-amino-5-nitrothiazole demonstrated potent antimicrobial and antitubercular effects, suggesting their utility in addressing infectious diseases (Samadhiya et al., 2013).

Mécanisme D'action

Target of Action

Similar compounds have been found to interact withG protein-coupled receptor 35 (GPR35) . GPR35 is a receptor that plays a significant role in various cellular processes, including inflammation and pain perception.

Mode of Action

The compound acts as an agonist of GPR35 . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound binds to GPR35, activating it. This activation can lead to various downstream effects, depending on the specific cellular context.

Biochemical Pathways

Upon activation of GPR35, the compound can influence several biochemical pathways. One such pathway is the p38 mitogen-activated protein kinase (MAPK) pathway . Activation of this pathway can lead to increased inflammation, as seen in macrophages .

Result of Action

The activation of GPR35 by the compound leads to an enhanced inflammatory response in macrophages

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-nitro-N-[5-(3-propan-2-ylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O4S2/c1-9(2)25-11-5-3-4-10(8-11)15-18-19-16(24-15)17-14(21)12-6-7-13(26-12)20(22)23/h3-9H,1-2H3,(H,17,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYCLRNNHWZSROZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl[(3-fluoro-4-methoxyphenyl)methyl]amine](/img/structure/B2937311.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-4-(2,4-dichlorostyryl)pyrimidine](/img/structure/B2937321.png)

![4-(ethylthio)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2937322.png)

![(Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-methylbutanoic acid](/img/structure/B2937325.png)

![3-(3,4-dichlorophenyl)-N,N-diethyl-1-(2-fluorobenzyl)-5-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/no-structure.png)

![N-(benzo[d]thiazol-6-yl)-3-chlorobenzamide](/img/structure/B2937327.png)